GNE-049

Vue d'ensemble

Description

GNE-049 est un inhibiteur hautement puissant et sélectif de la protéine de liaison de l'élément de réponse de l'adénosine monophosphate cyclique (CREB) (CBP) et des bromodomaines p300. Il a montré un potentiel significatif dans diverses applications de recherche scientifique, en particulier dans les domaines de la biologie du cancer et de l'épigénétique .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de GNE-049 implique plusieurs étapes, à partir de matières premières disponibles dans le commerce. Les étapes clés comprennent la formation de la structure principale par une série de réactions de condensation et de cyclisation, suivie de modifications de groupe fonctionnel pour atteindre la sélectivité et la puissance désirées .

Méthodes de production industrielle

La production industrielle de this compound implique généralement l'optimisation de la voie de synthèse pour maximiser le rendement et la pureté tout en minimisant l'utilisation de réactifs et de solvants dangereux. Cela comprend souvent l'utilisation de techniques de purification avancées telles que la chromatographie liquide haute performance (HPLC) et la recristallisation .

Analyse Des Réactions Chimiques

Types de réactions

GNE-049 subit diverses réactions chimiques, notamment :

Oxydation : this compound peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.

Réduction : Les réactions de réduction peuvent être utilisées pour modifier certains groupes fonctionnels au sein du composé.

Substitution : This compound peut subir des réactions de substitution, en particulier aux positions où des groupes fonctionnels sont présents

Réactifs et conditions courants

Oxydation : Les oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Les agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont souvent utilisés.

Substitution : Les réactions de substitution impliquent généralement des nucléophiles tels que les halogénures ou les amines

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés hydroxylés, tandis que la réduction peut produire des composés désoxygénés .

Applications de recherche scientifique

This compound a une large gamme d'applications de recherche scientifique, notamment :

Épigénétique : this compound inhibe sélectivement l'acétylation de l'histone H3 à la lysine 27, qui est un marqueur critique de l'activité de l'activateur.

Maladies neurodégénératives : This compound a été exploré comme agent thérapeutique potentiel pour les maladies neurodégénératives telles que la maladie de Parkinson en empêchant l'agrégation de l'alpha-synucléine.

Mécanisme d'action

This compound exerce ses effets en inhibant sélectivement les bromodomaines de CBP et de p300. Ces bromodomaines sont essentiels pour l'acétylation des histones, ce qui régule à son tour l'expression des gènes. En inhibant ces bromodomaines, this compound bloque l'activité transcriptionnelle d'oncogènes clés tels que MYC, conduisant à une réduction de la prolifération des cellules cancéreuses .

Applications De Recherche Scientifique

GNE-049 has a wide range of scientific research applications, including:

Epigenetics: this compound selectively inhibits the acetylation of histone H3 at lysine 27, which is a critical marker of enhancer activity.

Neurodegenerative Diseases: This compound has been explored as a potential therapeutic agent for neurodegenerative diseases such as Parkinson’s disease by preventing the aggregation of alpha-synuclein.

Mécanisme D'action

GNE-049 exerts its effects by selectively inhibiting the bromodomains of CBP and p300. These bromodomains are critical for the acetylation of histones, which in turn regulates gene expression. By inhibiting these bromodomains, this compound blocks the transcriptional activity of key oncogenes such as MYC, leading to reduced cancer cell proliferation .

Comparaison Avec Des Composés Similaires

Composés similaires

Unicité de GNE-049

This compound se distingue par sa grande sélectivité et sa puissance, en particulier pour inhiber les bromodomaines de CBP et de p300. Sa capacité à pénétrer le système nerveux central et ses propriétés pharmacocinétiques favorables en font un candidat prometteur pour des recherches supplémentaires et des applications thérapeutiques potentielles .

Activité Biologique

GNE-049 is a selective bromodomain inhibitor targeting the CBP/p300 proteins, which are crucial co-activators in various cellular processes, including transcription regulation related to cancer and neurodegenerative diseases. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacological effects, and research findings from various studies.

This compound primarily inhibits the bromodomains of CBP and p300, which play significant roles in acetylation processes that regulate gene expression. The compound exhibits high selectivity for CBP/p300 over other bromodomain-containing proteins, with reported IC50 values of 1.1 nM for CBP and 2.3 nM for p300 . By blocking the binding of acetylated lysines to these bromodomains, this compound disrupts the transcriptional co-activation of oncogenes and other target genes associated with cancer proliferation.

Inhibition of Cancer Cell Proliferation

This compound has demonstrated potent anti-proliferative effects in various prostate cancer (PCa) models. Notably, it reduces the growth of androgen receptor-positive (AR+) PCa cell lines significantly more than enzalutamide, a standard treatment for castration-resistant prostate cancer (CRPC) . In patient-derived xenograft (PDX) models, this compound effectively suppressed tumor growth by downregulating AR target genes such as KLK3 and TMPRSS2 .

Impact on Histone Acetylation

Research indicates that this compound effectively reduces histone acetylation marks associated with active transcription, particularly H3K27ac. This reduction correlates with decreased expression of oncogenes and inhibition of tumor growth in various cancer types . In vitro studies have shown that this compound can decrease H3K27ac levels in cultured cells, thus affecting overall gene expression profiles linked to tumorigenesis .

Case Studies and Experimental Data

- Prostate Cancer Models : In studies involving PDX models of prostate cancer, this compound treatment led to significant reductions in tumor size and weight compared to control groups. The compound's ability to inhibit AR signaling was highlighted as a critical mechanism underlying its anti-tumor activity .

- Neurodegenerative Disease Models : this compound has also been investigated for its effects on α-synuclein aggregation in dopaminergic neurons. It was shown to reduce α-synuclein accumulation significantly, suggesting potential therapeutic applications in neurodegenerative diseases like Parkinson's .

- Inflammatory Conditions : In microglial cells treated with lipopolysaccharides (LPS), this compound inhibited H3K27ac deposition, demonstrating its role in modulating inflammatory responses through epigenetic reprogramming .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

| Study Focus | IC50 Values (nM) | Effects Observed | Model Used |

|---|---|---|---|

| Prostate Cancer | 1.1 (CBP), 2.3 (p300) | Reduced AR target gene expression; tumor growth inhibition | PDX models |

| Neurodegeneration | 4000-fold selectivity | Decreased α-synuclein aggregation | Primary dopaminergic neurons |

| Inflammation | Not specified | Inhibited H3K27ac deposition | Microglial cells |

Propriétés

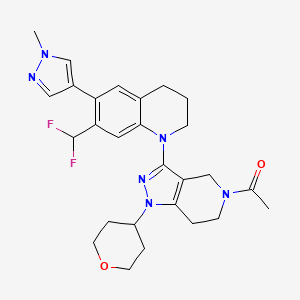

IUPAC Name |

1-[3-[7-(difluoromethyl)-6-(1-methylpyrazol-4-yl)-3,4-dihydro-2H-quinolin-1-yl]-1-(oxan-4-yl)-6,7-dihydro-4H-pyrazolo[4,3-c]pyridin-5-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H32F2N6O2/c1-17(36)33-9-5-24-23(16-33)27(31-35(24)20-6-10-37-11-7-20)34-8-3-4-18-12-21(19-14-30-32(2)15-19)22(26(28)29)13-25(18)34/h12-15,20,26H,3-11,16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWXLECMNBTVASW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC2=C(C1)C(=NN2C3CCOCC3)N4CCCC5=CC(=C(C=C54)C(F)F)C6=CN(N=C6)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H32F2N6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

510.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.